molecular formula C12H10F2O3 B8157500 Methyl 3-(2,2-difluoroethoxy)-4-ethynylbenzoate

Methyl 3-(2,2-difluoroethoxy)-4-ethynylbenzoate

Cat. No.: B8157500
M. Wt: 240.20 g/mol
InChI Key: LWSRFPKPGXHXCH-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-difluoroethoxy)-4-ethynylbenzoate is a chemical compound characterized by the presence of a difluoroethoxy group and an ethynyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-difluoroethoxy)-4-ethynylbenzoate typically involves the introduction of the difluoroethoxy group and the ethynyl group onto a benzoate ester backbone. One common method involves the reaction of 3-hydroxy-4-ethynylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst to form the desired ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluoroethoxy)-4-ethynylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and

Properties

IUPAC Name

methyl 3-(2,2-difluoroethoxy)-4-ethynylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O3/c1-3-8-4-5-9(12(15)16-2)6-10(8)17-7-11(13)14/h1,4-6,11H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSRFPKPGXHXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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